molecular formula C5H5[15N]5O B602651 Guanine-15N5 CAS No. 168566-53-8

Guanine-15N5

Cat. No.: B602651
CAS No.: 168566-53-8
M. Wt: 156.09
InChI Key:
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Description

Guanine-15N5 is an isotopically labeled form of guanine, a purine base found in DNA and RNA. The compound is labeled with five nitrogen-15 isotopes, making it useful for various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Guanine itself is one of the four main nucleobases in the nucleic acids of DNA and RNA, where it pairs with cytosine.

Scientific Research Applications

Guanine-15N5 has a wide range of applications in scientific research:

    Chemistry: Used in NMR spectroscopy to study the structure and dynamics of nucleic acids.

    Biology: Helps in understanding the metabolic pathways involving guanine and its derivatives.

    Medicine: Used in research on DNA damage and repair mechanisms, particularly in the context of oxidative stress.

    Industry: Employed in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

Guanine can be phosphorylated to become GMP (guanosine monophosphate), cGMP (cyclic guanosine monophosphate), GDP (guanosine diphosphate) and GTP (guanosine triphosphate) which are factors in signal transduction pathways .

It is stored at room temperature away from light and moisture .

Safety and Hazards

Guanine-15N5 may be harmful if inhaled, absorbed through skin, or swallowed. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The biomineralization principles of guanine will be helpful for the synthesis of guanine crystals with excellent properties and the design of functional organic materials for drugs, dyes, organic semiconductors, etc .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Guanine-15N5 typically involves the incorporation of nitrogen-15 isotopes into the guanine molecule. This can be achieved through various synthetic routes, including the use of nitrogen-15 labeled precursors in the synthesis of guanine. One common method involves the reaction of nitrogen-15 labeled cyanamide with formamide under specific conditions to form the this compound compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using nitrogen-15 labeled precursors. The process requires stringent control of reaction conditions to ensure high purity and yield of the labeled compound. The final product is often purified using techniques such as crystallization or chromatography to achieve the desired isotopic enrichment and chemical purity.

Chemical Reactions Analysis

Types of Reactions: Guanine-15N5 undergoes various chemical reactions similar to those of natural guanine. These include:

    Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common oxidative damage product.

    Reduction: Reduction reactions can convert guanine to dihydroguanine.

    Substitution: Guanine can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophilic reagents like alkyl halides are often employed.

Major Products Formed:

    Oxidation: 8-oxoguanine

    Reduction: Dihydroguanine

    Substitution: Various alkylated guanine derivatives

Comparison with Similar Compounds

Guanine-15N5 can be compared with other isotopically labeled nucleobases, such as:

    Adenine-15N5: Another purine base labeled with nitrogen-15.

    Cytosine-15N3: A pyrimidine base labeled with nitrogen-15.

    Thymine-15N2: Another pyrimidine base labeled with nitrogen-15.

Uniqueness: this compound is unique due to its specific labeling with five nitrogen-15 isotopes, which provides distinct advantages in NMR spectroscopy and mass spectrometry. This allows for detailed studies of nucleic acid structure and dynamics, making it a valuable tool in various fields of scientific research.

Properties

CAS No.

168566-53-8

Molecular Formula

C5H5[15N]5O

Molecular Weight

156.09

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

73-40-5 (unlabelled)

Synonyms

2-Amino-1,9-dihydro-6H-purin-6-one-4,8-15N5;  2-Amino-6-hydroxy-1H-purine-15N5;  2-Amino-6-hydroxypurine-15N5;  2-Aminohypoxanthine-15N5;  9H-Guanine-15N5;  2-Amino-hypoxanthine-15N5

tag

Guanine Impurities

Origin of Product

United States

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